molecular formula C16H8Cl3FN2OS3 B13705679 S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate

S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate

Cat. No.: B13705679
M. Wt: 465.8 g/mol
InChI Key: XUWZQBXZNRXFCR-UHFFFAOYSA-N
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Chemical Reactions Analysis

S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or probe in various biochemical assays to study protein interactions, modifications, and functions.

Mechanism of Action

The specific mechanism of action for S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate is not well-documented. compounds with similar structures often interact with proteins or enzymes, altering their activity or function. The molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate include:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C16H8Cl3FN2OS3

Molecular Weight

465.8 g/mol

IUPAC Name

O-(2,5-dichlorophenyl) [C-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyanocarbonimidoyl]sulfanylmethanethioate

InChI

InChI=1S/C16H8Cl3FN2OS3/c17-9-4-5-12(19)14(6-9)23-16(24)26-15(22-8-21)25-7-10-11(18)2-1-3-13(10)20/h1-6H,7H2

InChI Key

XUWZQBXZNRXFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC(=NC#N)SC(=S)OC2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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